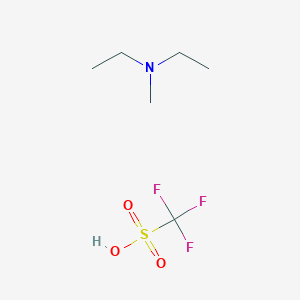
1-Butyl-1-methylpyrrolidinium tricyanomethanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-1-methylpyrrolidinium tricyanomethanide is an ionic liquid with the chemical formula C₁₃H₂₀N₄. It is known for its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents. This compound is used in a variety of applications, including as a solvent and in electrochemical devices.
作用機序
Target of Action
1-Butyl-1-methylpyrrolidinium tricyanomethanide, also known as BMPYR TCM , is an ionic liquid that primarily targets a wide range of organic and inorganic compounds . It has the ability to dissolve these compounds, making it a versatile solvent in various chemical reactions .
Mode of Action
The interaction of this compound with its targets involves the formation of ionic bonds. This ionic liquid can form strong hydrogen bonds with polar solvents, such as benzothiophene . The strength of these interactions is influenced by packing effects .
Biochemical Pathways
It has been used in the design of an organic dual-ion battery, indicating its potential role in electrochemical energy applications .
Pharmacokinetics
Its physicochemical properties, such as density, viscosity, and surface tension, have been measured . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is its ability to dissolve a wide range of compounds . This makes it a valuable tool in various chemical reactions, catalysis, and separations . In addition, it has been used in the design of an organic dual-ion battery, demonstrating its potential in energy storage applications .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and composition . For example, the density and viscosity of this ionic liquid can vary with temperature and the amount of benzothiophene added . These factors can influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
1-Butyl-1-methylpyrrolidinium tricyanomethanide can be synthesized through a reaction between 1-butyl-1-methylpyrrolidinium chloride and sodium tricyanomethanide. The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include additional steps such as distillation and filtration to remove impurities .
化学反応の分析
Types of Reactions
1-Butyl-1-methylpyrrolidinium tricyanomethanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinium ring.
Reduction: Reduced forms of the tricyanomethanide anion.
Substitution: Substituted pyrrolidinium compounds.
科学的研究の応用
1-Butyl-1-methylpyrrolidinium tricyanomethanide has a wide range of scientific research applications:
Chemistry: Used as a solvent for various chemical reactions and as an electrolyte in electrochemical cells.
Biology: Investigated for its potential use in biological systems due to its low toxicity and biocompatibility.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
類似化合物との比較
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpyrrolidinium dicyanamide
- 1-Butyl-4-methylpyridinium tricyanomethanide
Uniqueness
1-Butyl-1-methylpyrrolidinium tricyanomethanide stands out due to its unique combination of thermal stability, low melting point, and high solubility. These properties make it particularly suitable for applications in electrochemical devices and as a solvent in various chemical processes .
特性
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;2,2-dicyanoethenylideneazanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C4N3/c1-3-4-7-10(2)8-5-6-9-10;5-1-4(2-6)3-7/h3-9H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZMIQHKJOPSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(=C(C#N)C#N)=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)








![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)
